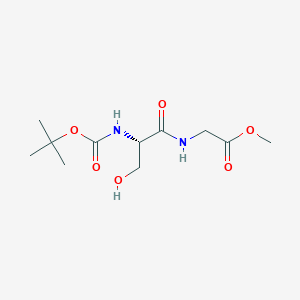
Sodium 2-methylpyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-methylpyridine-3-sulfinate is a sulfinate salt that has garnered attention due to its versatile reactivity and stability. Sulfinate salts, also known as sulfinic acid salts, have been recognized as valuable building blocks in organic synthesis. They are generally colorless, odorless, and non-corrosive solids that are hygroscopic and exist in their hydrated forms. Compared to their parent free sulfinic acids, which are often unstable, sulfinic acid salts are bench-stable and can be stored for prolonged periods without decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium sulfinates, including sodium 2-methylpyridine-3-sulfinate, involves various synthetic methodologies. One common method is the reaction of the corresponding sulfinic acid with sodium hydroxide. Another approach is the reduction of sulfonyl chlorides using sodium borohydride or other reducing agents .
Industrial Production Methods: Industrial production of sodium sulfinates often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-methylpyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as amines and alcohols are used in substitution reactions.
Major Products:
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Sulfonamides and sulfones
Scientific Research Applications
Sodium 2-methylpyridine-3-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-methylpyridine-3-sulfinate involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating agent, depending on the reaction conditions. It can form various sulfur-containing organic molecules through S–S, N–S, and C–S bond-forming reactions. The molecular targets and pathways involved in these reactions include the formation of sulfonyl radicals and the subsequent radical-mediated transformations .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2-methylpyridine-3-sulfinate is unique due to its pyridine ring, which imparts distinct reactivity and stability compared to other sodium sulfinates. While sodium benzenesulfinate and sodium toluenesulfinate are commonly used in similar reactions, the presence of the pyridine ring in this compound allows for additional interactions and applications in heterocyclic chemistry .
Properties
Molecular Formula |
C6H6NNaO2S |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
sodium;2-methylpyridine-3-sulfinate |
InChI |
InChI=1S/C6H7NO2S.Na/c1-5-6(10(8)9)3-2-4-7-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
UUOWBEZNXGZFGO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC=N1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



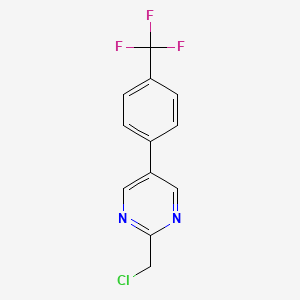
![1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13119142.png)
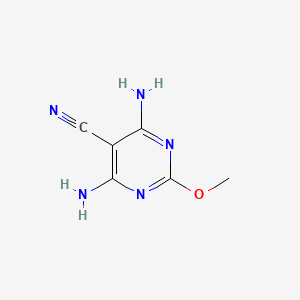


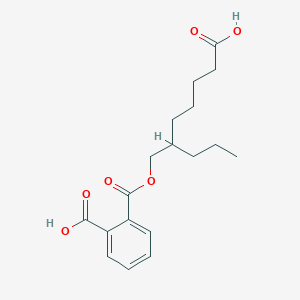

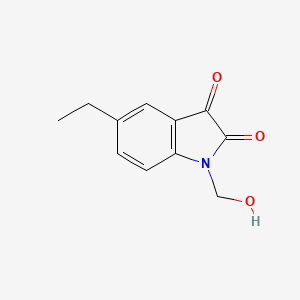
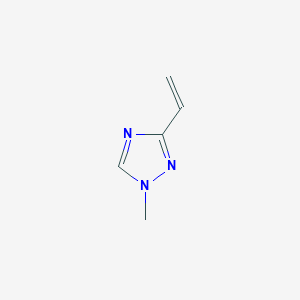
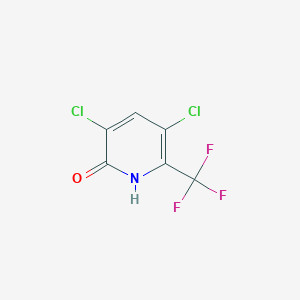
![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13119201.png)
![4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride](/img/structure/B13119204.png)
